![molecular formula C9H5BrF3N3 B1288576 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine CAS No. 929379-35-1](/img/structure/B1288576.png)
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
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Overview
Description
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are heterocyclic aromatic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine are not available in the retrieved data.Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine , have been extensively studied for their potential anticancer properties. These compounds have shown a broad spectrum of activity against various cancer cell lines. For instance, certain bromo derivatives have demonstrated significant cytotoxic activity, which is crucial in the development of new anticancer therapies .
EGFR Inhibition
The compound has been found to be highly selective and potent against EGFR (Epidermal Growth Factor Receptor) inhibition. This is particularly relevant in the treatment of cancers where EGFR plays a key role in cell proliferation. A synthesized compound closely related to 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine showed promising results against the MCF-7 breast cancer cell line .
Antibacterial Properties
Research has indicated that quinazoline derivatives can exhibit antibacterial activity. This makes them potential candidates for the development of new antibacterial agents, which are increasingly needed due to the rise of antibiotic-resistant bacteria .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives are another area of interest. These compounds can be used to develop medications that treat inflammation-related conditions, such as arthritis or asthma .
Antiviral Uses
Quinazoline compounds have also been explored for their antiviral activities. This includes potential treatments for viral infections, which is a field of high importance, especially considering the ongoing need for novel antiviral drugs .
Enzyme Inhibition
These compounds have been studied for their ability to inhibit various enzymes that are involved in disease processes. By inhibiting specific enzymes, they can be used to treat diseases that are driven by those enzymes’ activities .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine acts as an inhibitor of the WRN helicase . It binds to the active site of the enzyme, preventing it from unwinding the DNA and thus inhibiting DNA replication and repair . This leads to the accumulation of DNA damage and replication stress in the cells, which can inhibit the growth of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine affects several key biochemical pathways involved in DNA repair and replication. These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The inhibition of these pathways leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its metabolic stability and bioavailability .
Result of Action
The result of the action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the inhibition of cancer cell growth. By inhibiting the WRN helicase and disrupting DNA repair and replication, the compound induces genomic instability in cancer cells, leading to their death .
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKCZSSDBZSAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610191 |
Source
|
Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929379-35-1 |
Source
|
Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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